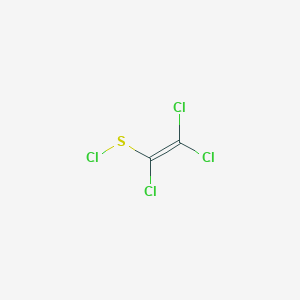

1,1,2-Trichloro-2-(chlorosulfanyl)ethene

Description

1,1,2-Trichloro-2-(chlorosulfanyl)ethene is a chlorinated ethene derivative with a unique structure featuring three chlorine atoms at positions 1, 1, and 2 of the ethene backbone, along with a chlorosulfanyl (-SCl) group at position 2.

Properties

CAS No. |

19411-15-5 |

|---|---|

Molecular Formula |

C2Cl4S |

Molecular Weight |

197.9 g/mol |

IUPAC Name |

1,2,2-trichloroethenyl thiohypochlorite |

InChI |

InChI=1S/C2Cl4S/c3-1(4)2(5)7-6 |

InChI Key |

ORMAZADQTUNMHC-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)(SCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Trichloroethylene (TCE): Lacks the sulfanyl group but shares three chlorine substituents.

- Tetrachloroethylene (PCE) : Fully chlorinated (four Cl atoms), making it more resistant to reductive dechlorination than the target compound, which has a reactive -SCl group that may facilitate degradation .

Physicochemical Properties

While direct data for 1,1,2-Trichloro-2-(chlorosulfanyl)ethene is unavailable, trends from analogous compounds suggest:

- Boiling Point : Expected to be higher than TCE (87°C) and PCE (121°C) due to the polar -SCl group enhancing intermolecular forces.

- Solubility : Likely lower than DCE (3,500 mg/L at 20°C) due to increased hydrophobicity from chlorine and sulfur substituents.

Degradation Pathways

- Atmospheric Reactivity : The -SCl group may alter HO radical reaction kinetics. For reference, ethene reacts with HO radicals at 8.61×10⁻¹² cm³ molecule⁻¹ s⁻¹ , but chlorine and sulfur substituents likely reduce this rate due to electron-withdrawing effects.

Environmental and Health Impacts

- Toxicity: Chlorinated ethenes are associated with carcinogenicity (e.g., TCE is a known carcinogen). The -SCl group may introduce unique toxicophores, warranting further study.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Boiling Point (°C) | Water Solubility (mg/L) | HO Radical Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| 1,1,2-Trichloro-2-(chlorosulfanyl)ethene | N/A | N/A | N/A |

| Trichloroethylene (TCE) | 87 | 1,280 | 2.4×10⁻¹² |

| Tetrachloroethylene (PCE) | 121 | 150 | 1.7×10⁻¹² |

| Ethene | -104 | 130 | 8.61×10⁻¹² |

Ethene reaction rates are included for atmospheric chemistry context .

Table 2: Degradation Pathways

| Compound | Reductive Dechlorination Products | Atmospheric Lifetime (Days) |

|---|---|---|

| 1,1,2-Trichloro-2-(chlorosulfanyl)ethene | Dichloroethenes, vinyl chloride, ethene | ~10–30 (estimated) |

| TCE | DCE, vinyl chloride, ethene | 5–7 |

| PCE | TCE, DCE, ethene | 100–150 |

Sources : Anaerobic degradation pathways align with aquifer studies ; atmospheric lifetimes assume slower HO reactivity than ethene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.